

A Technical Guide to the Photophysical Properties of Fast Yellow AB

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Fast Yellow AB**

Cat. No.: **B3430084**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fast Yellow AB, also known as Acid Yellow 6 and Food Yellow 2, is an azo dye with a history of use as a colorant in various industries. While its application in food products has been discontinued due to toxicological concerns, its distinct photophysical properties continue to make it a subject of interest in analytical chemistry and environmental science.^[1] This technical guide provides an in-depth overview of the core photophysical characteristics of **Fast Yellow AB**, including its absorption and emission profiles. It also details relevant experimental protocols and explores the biological interaction with azoreductase enzymes, a key aspect for researchers in drug development and toxicology.

Introduction

Fast Yellow AB (CAS No: 2706-28-7) is a water-soluble anionic azo dye.^[1] Its molecular structure, characterized by the presence of an azo (-N=N-) chromophore and sulfonic acid groups, dictates its interaction with light and its solubility. Understanding the photophysical properties of such compounds is crucial for a range of applications, from dye degradation studies to potential, albeit limited, biological applications. For drug development professionals, the metabolism of azo compounds by enzymes such as azoreductases is of particular importance, as it can lead to the formation of potentially bioactive or toxic aromatic amines.

Photophysical Properties

The interaction of **Fast Yellow AB** with light is fundamental to its color and potential applications. The key photophysical parameters are summarized below.

Absorption Spectroscopy

Fast Yellow AB exhibits a characteristic absorption spectrum in the visible region. There is some discrepancy in the reported maximal absorption wavelength (λ_{max}) in the literature. Some sources indicate a λ_{max} of approximately 420 nm.^[1] Another source, referring to "Fast Yellow" or "Acid Yellow 9" (a synonym for **Fast Yellow AB**), reports an absorbance peak at 491 nm.^[2] This discrepancy may be attributable to variations in solvent, pH, or the specific isomeric form of the dye.

Table 1: Summary of Quantitative Photophysical Data for **Fast Yellow AB**

Parameter	Value	Notes
Maximum Absorption Wavelength (λ_{max})	~420 nm ^[1] or 491 nm ^[2]	Discrepancy in literature; likely solvent and pH-dependent.
Molar Absorptivity (ϵ)	Data not available in cited literature.	This value is crucial for quantitative analysis using the Beer-Lambert law.
Fluorescence Emission Maximum	Data not available in cited literature.	Azo dyes are often weakly fluorescent or non-fluorescent.
Fluorescence Quantum Yield (Φ_F)	Data not available in cited literature.	Expected to be low for many azo dyes due to efficient non-radiative decay pathways.
Fluorescence Lifetime (τ_F)	Data not available in cited literature.	Consistent with a low quantum yield.

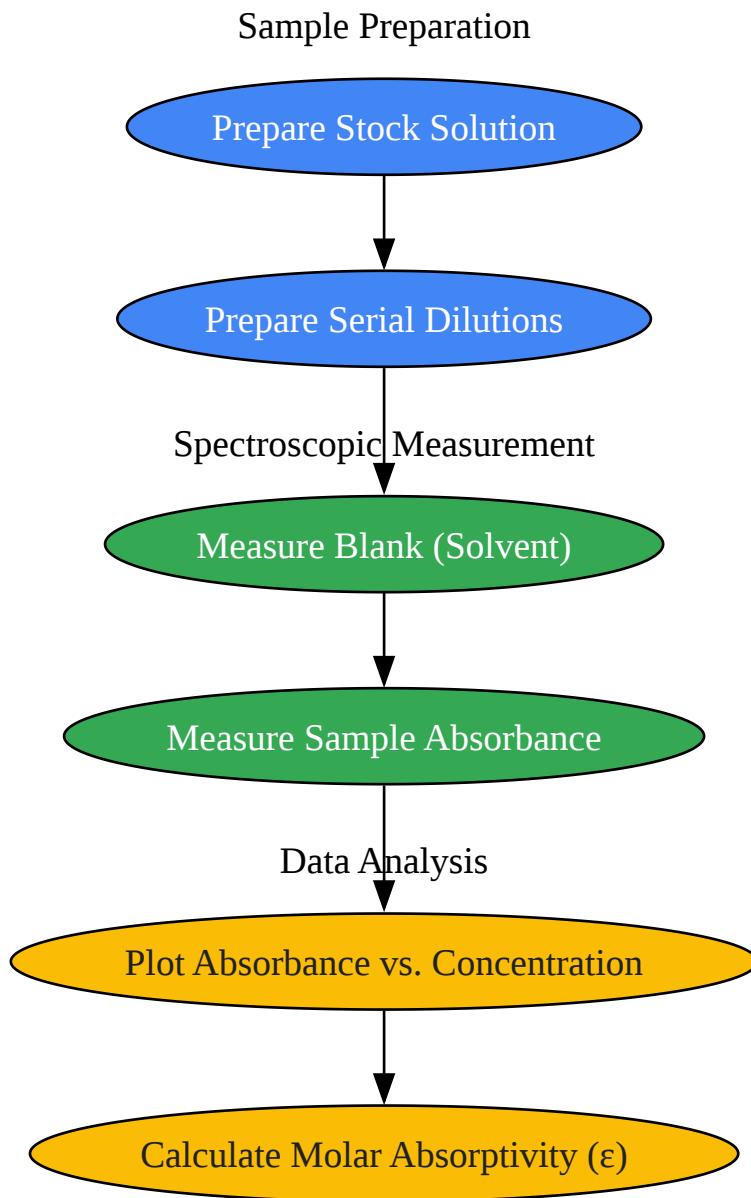
Experimental Protocols

The following sections describe generalized experimental methodologies for determining the key photophysical properties of azo dyes like **Fast Yellow AB**.

UV-Visible Absorption Spectroscopy

This technique is used to determine the absorption spectrum and molar absorptivity of a compound.

Objective: To measure the absorbance of **Fast Yellow AB** at different wavelengths and determine its λ_{max} and molar absorptivity.

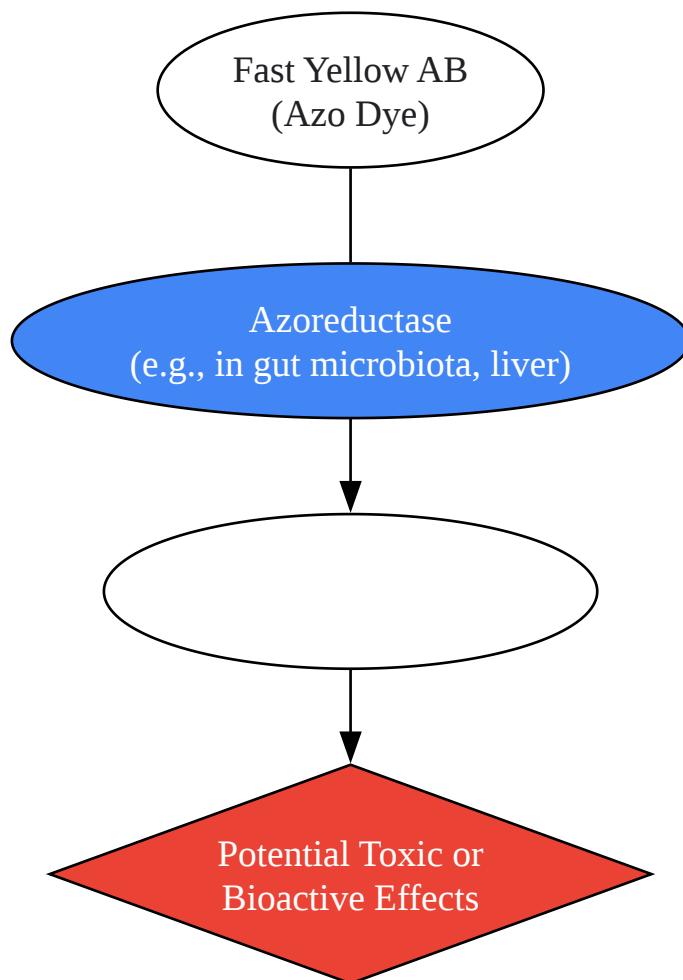

Materials:

- **Fast Yellow AB**
- Spectrophotometer grade solvent (e.g., water, ethanol)
- Volumetric flasks and pipettes
- Quartz cuvettes (1 cm path length)

Procedure:

- Preparation of Stock Solution: Accurately weigh a known mass of **Fast Yellow AB** and dissolve it in a specific volume of the chosen solvent to prepare a stock solution of known concentration.
- Preparation of Dilutions: Prepare a series of dilutions from the stock solution with accurately known concentrations.
- Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the desired wavelength range for scanning (e.g., 300-700 nm).
- Blank Measurement: Fill a cuvette with the pure solvent to be used as a blank and record the baseline.
- Sample Measurement: Record the absorption spectra of each of the diluted solutions.
- Data Analysis:
 - Identify the wavelength of maximum absorbance (λ_{max}).

- Using the absorbance value at λ_{max} for each concentration, plot a graph of absorbance versus concentration.
- According to the Beer-Lambert law ($A = \epsilon cl$), the slope of the resulting straight line will be the molar absorptivity (ϵ) when the path length (l) is 1 cm.


[Click to download full resolution via product page](#)

Biological Interactions: Azoreductase Metabolism

For professionals in drug development, the metabolic fate of compounds is a primary concern. Azo dyes like **Fast Yellow AB** can be metabolized by azoreductase enzymes, which are present in various microorganisms, including gut microbiota, and in the liver. This metabolic process involves the reductive cleavage of the azo bond.

The Azoreductase Pathway

The enzymatic reduction of **Fast Yellow AB** breaks the molecule into two aromatic amines. This is a critical transformation as the resulting amines may have different biological activities and toxicological profiles compared to the parent dye molecule.

[Click to download full resolution via product page](#)

Conclusion

The photophysical properties of **Fast Yellow AB** are centered around its strong absorption in the visible spectrum, a characteristic feature of azo dyes. While there is a need for more definitive quantitative data on its molar absorptivity and fluorescence characteristics, the existing information provides a solid foundation for its use as a model compound in various studies. For the drug development community, the most relevant aspect of **Fast Yellow AB** is its susceptibility to metabolism by azoreductases, a process that underscores the importance of considering the metabolic fate of azo compounds in biological systems. Further research to fully characterize its photophysical parameters and to investigate the biological activities of its metabolic products would be of significant value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fast Yellow AB | 79873-36-2 | Benchchem [benchchem.com]
- 2. Benzenesulfonic acid, 2-amino-5-(2-(4-sulfophenyl)diazenyl)-, sodium salt (1:?) | C12H9N3Na2O6S2 | CID 75918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Photophysical Properties of Fast Yellow AB]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3430084#photophysical-properties-of-fast-yellow-ab\]](https://www.benchchem.com/product/b3430084#photophysical-properties-of-fast-yellow-ab)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com